Trestolone acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Muscle Wasting Disorders

Trestolone acetate shows promise in mitigating muscle wasting associated with various conditions. Studies in rodents with cancer cachexia, a condition where cancer patients lose muscle mass, demonstrated its ability to promote muscle growth and improve function []. Similar effects were observed in mice with muscular dystrophy, suggesting a potential therapeutic role in muscle loss disorders [].

Bone Health

Trestolone acetate might also play a role in bone health. Animal studies suggest it can stimulate bone formation and increase bone mineral density [, ]. This could be relevant for conditions like osteoporosis, where bone density decreases.

Trestolone acetate is a synthetic anabolic-androgenic steroid derived from nandrolone, specifically the C17 acetate ester of trestolone. It is characterized by its molecular formula and a molecular weight of approximately 330.47 g/mol. This compound has not been marketed for therapeutic use but is recognized for its potent androgenic and anabolic properties. Trestolone acetate is notable for its ability to inhibit the release of follicle-stimulating hormone and luteinizing hormone, which can impair spermatogenesis while maintaining secondary sex characteristics .

Trestolone acetate exhibits significant biological activity as an androgen. It acts on androgen receptors to promote muscle growth and strength while also affecting reproductive hormone levels. Studies indicate that it can lead to reversible azoospermia and oligospermia upon administration, but these effects are reversible after discontinuation .

Mechanism of Action:- Androgen Receptor Activation: Trestolone binds to androgen receptors, initiating a cascade that promotes protein synthesis and muscle hypertrophy.

- Hormonal Suppression: It inhibits luteinizing hormone and follicle-stimulating hormone release, resulting in reduced testosterone production.

The synthesis of trestolone acetate involves several steps:

- Starting Material: Begin with 6-dehydro-19-nortestosterone acetate.

- Reagents: Use methylmagnesium chloride and copper diacetate in tetrahydrofuran as solvents.

- Reaction Conditions: Maintain temperatures between -45°C to -35°C during the reaction to ensure optimal yield.

- Purification: After reaction completion, quench with hydrochloric acid, extract with heptane, and purify through crystallization .

Example Reaction Conditions:- Stage 1: Reaction at -45°C for 3 hours.

- Stage 2: Quenching at 10°C for 30 minutes.

Trestolone acetate has been shown to interact with various biological systems:

- Endocrine System: It suppresses gonadotropin release, impacting testosterone levels.

- Reproductive Health: Clinical studies have indicated potential effects on spermatogenesis and fertility parameters .

Similar Compounds

Trestolone acetate shares structural similarities with several other anabolic steroids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nandrolone | 19-nortestosterone derivative | Less potent than trestolone acetate |

| Testosterone | Natural androgen | Higher conversion to estrogen |

| Methenolone | 17-alpha-methyl derivative | Less androgenic activity compared to trestolone |

| Dimethandrolone | 7-alpha,11-beta-dimethyl derivative | Potent without requiring 5-alpha reduction |

Uniqueness of Trestolone Acetate:- Trestolone acetate's unique methyl group at the 7-alpha position enhances its anabolic properties while minimizing estrogenic effects compared to other compounds like testosterone.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

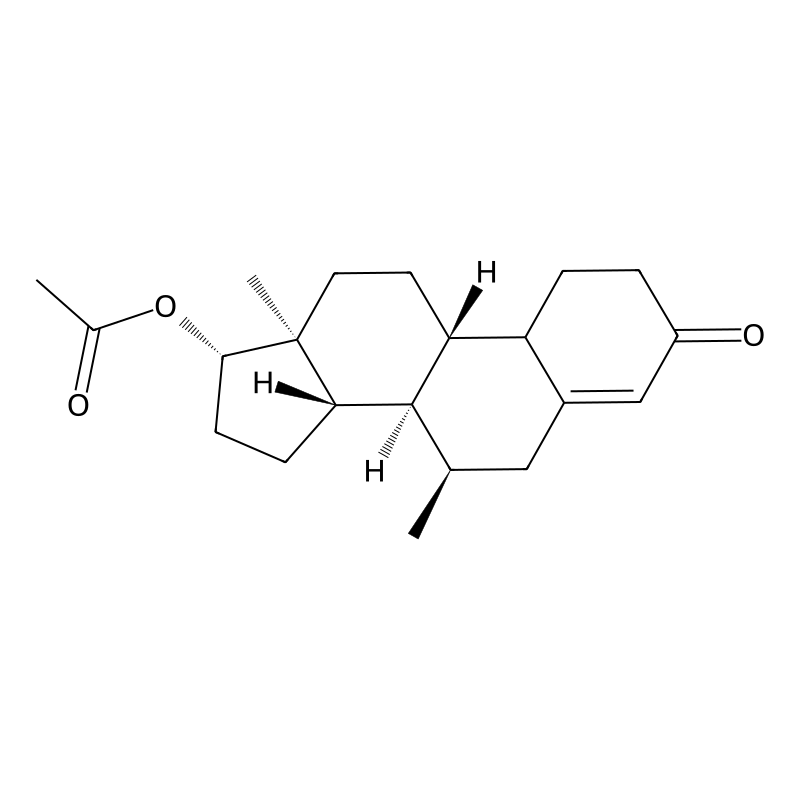

Trestolone acetate follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for steroid compounds [1] [2]. The complete International Union of Pure and Applied Chemistry name for this compound is [(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate [1] [2] [3]. This systematic name precisely describes the molecular structure and stereochemical configuration of the compound.

The International Union of Pure and Applied Chemistry nomenclature incorporates several key structural elements that define trestolone acetate [2] [4]. The cyclopenta[a]phenanthrene core structure represents the fundamental steroid backbone, while the specific substitution pattern includes a 7-methyl group and a 13-methyl group [1] [2]. The 3-oxo designation indicates the presence of a ketone functional group at position 3 of the steroid ring system [2] [3].

An alternative International Union of Pure and Applied Chemistry accepted name for trestolone acetate is (7α,17β)-17-(Acetyloxy)-7-methyl-estr-4-en-3-one [3] [4]. This nomenclature emphasizes the alpha configuration of the 7-methyl substituent and the beta configuration of the 17-acetate group [3] [4]. The estr-4-en designation indicates the presence of a double bond between carbons 4 and 5 in the estrane skeleton [2] [4].

The systematic naming also reflects the compound's classification as an acetate ester [1] [2] [10]. The acetate moiety is attached at the 17-position of the steroid nucleus, forming the complete structure of trestolone acetate [2] [10]. This esterification significantly influences the compound's chemical properties and biological activity profile [1] [2].

Table 1: International Union of Pure and Applied Chemistry Nomenclature Information

| Property | Value |

|---|---|

| Complete International Union of Pure and Applied Chemistry Name | [(7R,8R,9S,10R,13S,14S,17S)-7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

| Alternative International Union of Pure and Applied Chemistry Name | (7α,17β)-17-(Acetyloxy)-7-methyl-estr-4-en-3-one |

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.46 g/mol |

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry number for trestolone acetate is 6157-87-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems [1] [2] [3]. This Chemical Abstracts Service number was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification of the compound across scientific literature and commercial applications [3] [16].

The United States Food and Drug Administration has assigned the Unique Ingredient Identifier 52XDF4N1XL to trestolone acetate within the Global Substance Registration System [2] [7] [10]. This identifier facilitates regulatory tracking and ensures consistent identification across different pharmaceutical and chemical databases [10] [11]. The Global Substance Registration System enables efficient exchange of information about regulated substances by providing standardized scientific descriptions rather than relying on variable naming conventions [21] [23].

Trestolone acetate has been catalogued in multiple international chemical databases with distinct identifiers [2] [7] [21]. The DrugBank database assigns the identifier DB13958 to this compound, while ChemSpider uses the identifier 8421572 [2] [7] [10]. PubChem, maintained by the National Center for Biotechnology Information, assigns the Compound Identifier 10246085 to trestolone acetate [2] [7] [21].

Several developmental code names have been historically associated with trestolone acetate during its research phases [1] [8] [22]. These include CDB-903, NSC-69948, and U-15614, which were used in early scientific literature and clinical research documentation [1] [8] [22]. The National Cancer Institute assigned the NSC number 69948 to this compound during antineoplastic research investigations [8] [12].

The compound is also known by various alternative chemical names that reflect different aspects of its structure and classification [2] [4] [10]. These include 17β-Hydroxy-7α-methylestr-4-en-3-one acetate, 7α-Methyl-19-nortestosterone acetate, and Orgasteron acetate [2] [4] [10]. Each of these names provides insight into the compound's structural relationship to other steroid molecules and its position within the broader classification of steroid derivatives [2] [10] [11].

Table 2: Registry Numbers and Alternative Identifiers

| Database/Registry | Identifier |

|---|---|

| Chemical Abstracts Service | 6157-87-5 |

| United States Food and Drug Administration Global Substance Registration System | 52XDF4N1XL |

| DrugBank | DB13958 |

| ChemSpider | 8421572 |

| PubChem | 10246085 |

| ChEMBL | CHEMBL452329 |

| DSSTox | DTXSID80977160 |

| KEGG | D06214 |

| National Cancer Institute Thesaurus | C98255 |

| Wikidata | Q27261025 |

Table 3: Alternative Names and Developmental Codes

| Name Type | Name/Identifier |

|---|---|

| United States Adopted Names | Trestolone acetate |

| Chemical Name 1 | 17β-Hydroxy-7α-methylestr-4-en-3-one acetate |

| Chemical Name 2 | 7α-Methyl-19-nortestosterone acetate |

| Chemical Name 3 | Estr-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7α,17β)- |

| Chemical Name 4 | Estr-4-en-3-one, 17β-hydroxy-7α-methyl-, acetate |

| Development Code 1 | CDB-903 |

| Development Code 2 | NSC-69948 |

| Development Code 3 | U-15614 |

| Development Code 4 | U-15,614 |

| Common Name | Orgasteron acetate |

Molecular Formula and Stereochemical Configuration

The molecular formula of trestolone acetate is C₂₁H₃₀O₃, indicating a composition of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms [1] [2] [3]. This formula reflects the addition of an acetate group (C₂H₃O₂) to the base trestolone molecule, resulting in the esterified form of the compound [2] [3] [16]. The molecular weight is precisely calculated as 330.46 grams per mole based on standard atomic masses [3] [14] [16].

The stereochemical configuration of trestolone acetate is critically important for its chemical identity and biological activity [1] [2] [18]. The compound contains seven defined stereocenters, each with absolute stereochemical assignments [18] . The complete stereochemical designation follows the Cahn-Ingold-Prelog convention for assigning R and S configurations to chiral centers [2] [15] [18].

The stereochemical configuration at position 7 is designated as R, corresponding to the α-orientation of the methyl substituent [1] [2] [4]. This 7α-methyl group represents a key structural modification that distinguishes trestolone acetate from its parent steroid structure [1] [2] [4]. The R configuration at carbon-8, carbon-10, and carbon-17 maintains the natural steroid backbone geometry [2] [15] [18].

Conversely, the S configuration is assigned to carbons 9, 13, and 14, which also preserves the characteristic steroid ring junction stereochemistry [2] [15] [18]. The carbon-13 position bears a methyl group in the S configuration, which corresponds to the β-orientation in steroid nomenclature [2] [18]. The carbon-17 position carries the acetate ester group in the S configuration, equivalent to the β-orientation [2] [10] [18].

The International Chemical Identifier Key for trestolone acetate is IVCRCPJOLWECJU-XQVQQVTHSA-N, which encodes the complete molecular structure including stereochemical information [2] [3] [16]. The Simplified Molecular-Input Line-Entry System representation is C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC@@HOC(=O)C, explicitly showing the stereochemical assignments using the @@ notation [2] [15] [18].

Table 4: Molecular Formula and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.46 g/mol |

| Carbon Atoms | 21 |

| Hydrogen Atoms | 30 |

| Oxygen Atoms | 3 |

| Defined Stereocenters | 7/7 |

| International Chemical Identifier Key | IVCRCPJOLWECJU-XQVQQVTHSA-N |

Table 5: Stereochemical Configuration

| Stereocenter | Configuration | Description |

|---|---|---|

| C-7 | R | α-methyl substitution |

| C-8 | R | Ring junction |

| C-9 | S | Ring junction |

| C-10 | R | Ring junction |

| C-13 | S | β-methyl group |

| C-14 | S | Ring junction |

| C-17 | S | β-acetate ester position |

Key Synthetic Pathways

The synthesis of trestolone acetate involves two primary chemical transformations: the introduction of a methyl group at the carbon-7 alpha position of a 19-nortestosterone precursor, and the subsequent esterification of the carbon-17 hydroxyl group with acetic acid. These transformations represent critical steps in the manufacturing process, requiring precise control of reaction conditions to achieve optimal yields and selectivity.

Grignard Reaction-Based Alkylation at Carbon-7 Position

The most established and widely documented synthetic approach for trestolone acetate manufacture employs Grignard reaction chemistry to introduce the crucial 7-alpha methyl substituent [1]. This transformation begins with 6-dehydro-19-nortestosterone acetate as the starting material, which undergoes copper-catalyzed conjugate addition with methylmagnesium chloride.

The reaction mechanism proceeds through a copper-mediated 1,6-addition process, where methylmagnesium chloride serves as the nucleophilic methylating agent [1] [2]. The process requires careful temperature control, with optimal conditions maintained between negative forty-five and negative thirty-five degrees Celsius in tetrahydrofuran solvent [1]. The addition of anhydrous copper diacetate as a catalyst proves essential for achieving the desired stereoselectivity, with typical loadings of twenty-three point six grams per two hundred four grams of starting steroid [1].

Table 1: Key Synthetic Pathways for Trestolone Acetate

| Pathway | Starting Material | Key Reagent | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Grignard Reaction-Based Alkylation at C7 | 6-Dehydro-19-nortestosterone acetate | Methylmagnesium chloride | THF, -45°C to -35°C, Cu(II) acetate catalyst | 78 | α:β = 99:1 |

| Esterification at C17 Hydroxyl Group | Trestolone (free base) | Acetic anhydride/Acetyl chloride | Pyridine, RT, DMAP catalyst | 85-95 | C17 selective |

| Copper-Catalyzed Conjugate Addition | 19-Norandrosta-4,6-dien-3-one derivatives | Alkyl Grignard reagents + Cu(I) | THF, Cu(I) catalysis, low temperature | 60-80 | C7α selective |

| Direct Alkylation of 6-Ketoestrane | 6-Ketoestrane derivatives | Methyl iodide + Zinc | DMF, elevated temperature | 65-75 | C7α selective |

The stereochemical outcome of this transformation is remarkably favorable, with the alpha to beta ratio achieving ninety-nine to one selectivity under optimized conditions [1]. This high stereoselectivity results from the steric environment created by the carbon-10 beta methyl group and the approach of the methylmagnesium chloride from the less hindered beta face of the steroid [2]. The reaction typically proceeds over three hours, after which quenching with hydrochloric acid and aqueous workup provides the desired 7-alpha methylated product in seventy-eight percent yield [1].

Mechanistic studies of related steroid Grignard reactions reveal that the copper catalyst facilitates the formation of an organocopper intermediate, which then undergoes selective addition to the carbon-7 position [4]. The use of methylmagnesium chloride rather than higher halide analogs proves advantageous due to its lower cost and superior nucleophilicity in ethereal solvents [5]. Temperature control remains critical, as higher temperatures lead to increased formation of elimination products and reduced stereoselectivity [6].

Esterification of Trestolone at Carbon-17 Hydroxyl Group

The formation of the acetate ester at the carbon-17 position represents the final step in trestolone acetate synthesis. This transformation converts the free hydroxyl group of trestolone to the corresponding acetate ester, which serves multiple purposes including enhanced lipophilicity, improved pharmacokinetic properties, and increased stability during storage [7] [8].

The esterification reaction typically employs acetic anhydride as the acetylating agent in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [9] [10]. The reaction proceeds under mild conditions at room temperature in pyridine or dichloromethane solvent systems [9]. The mechanism involves initial activation of the acetic anhydride by 4-dimethylaminopyridine, followed by nucleophilic attack of the carbon-17 hydroxyl group on the activated acyl intermediate [11].

Detailed Research Findings: Comparative studies of different acetylating conditions demonstrate that the combination of acetic anhydride with 4-dimethylaminopyridine provides superior results compared to acetyl chloride-based methods [11]. The reaction typically achieves eighty-five to ninety-five percent yields under optimized conditions, with reaction times ranging from twelve to twenty-four hours depending on the scale and concentration [9]. The selectivity for carbon-17 esterification over other potentially reactive sites proves excellent due to the reduced steric hindrance and increased nucleophilicity of the tertiary alcohol [12].

Alternative esterification approaches include the use of Steglich esterification conditions employing dicyclohexylcarbodiimide and 4-dimethylaminopyridine for coupling trestolone with acetic acid [13]. However, the direct acetylation with acetic anhydride remains the preferred method for industrial applications due to its operational simplicity and cost-effectiveness [14].

The reaction conditions require careful control of moisture, as water can compete with the steroid alcohol for the acetylating agent, reducing overall yields [15]. The use of molecular sieves or other drying agents proves beneficial for maintaining anhydrous conditions throughout the reaction [10]. Temperature control also impacts the reaction outcome, with elevated temperatures potentially leading to side reactions including acetylation of other hydroxyl groups if present [16].

Catalytic Processes and Reaction Optimization

The efficiency and selectivity of trestolone acetate synthesis depend critically on the selection and optimization of catalytic systems. Both the carbon-7 alkylation and carbon-17 esterification steps benefit significantly from proper catalyst selection and reaction condition optimization.

Table 2: Catalytic Processes and Reaction Optimization

| Catalyst Type | Application | Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Advantages |

|---|---|---|---|---|---|---|

| Copper(II) acetate | C7 Grignard alkylation | 10-15 | -45 to -35 | THF | 3-4 | High stereoselectivity |

| DMAP (4-Dimethylaminopyridine) | C17 acetylation/esterification | 5-10 | 0 to 25 | Pyridine/DCM | 12-24 | Mild conditions, high yields |

| Copper(I) bromide | Conjugate addition reactions | 5-20 | -20 to 0 | THF/Et2O | 2-6 | Good functional group tolerance |

| Boron trifluoride etherate | Ketal protection reactions | 1-5 | 20 to 28 | DCM | 8-12 | Efficient protection |

Copper-based catalysis plays a central role in the carbon-7 alkylation process, with copper diacetate serving as the preferred catalyst for methylmagnesium chloride additions [1] [17]. The catalyst loading typically ranges from ten to fifteen mole percent relative to the steroid substrate, with higher loadings providing improved reaction rates but diminishing returns in terms of overall efficiency [17]. The copper catalyst facilitates the formation of more reactive organocopper species, which exhibit enhanced selectivity for 1,6-addition over competing 1,4-addition pathways [4].

Reaction optimization studies demonstrate that solvent selection significantly influences both reaction rate and selectivity [17]. Tetrahydrofuran proves superior to diethyl ether or dimethoxyethane due to its enhanced ability to solubilize both the steroid substrate and the copper catalyst . The use of coordinating solvents helps stabilize the organocopper intermediates, leading to improved stereochemical control [18].

Temperature optimization reveals a narrow window for optimal performance in the carbon-7 alkylation reaction [1]. Temperatures below negative fifty degrees Celsius result in incomplete conversion due to reduced reaction rates, while temperatures above negative thirty degrees Celsius lead to increased formation of side products including elimination reactions and reduced stereoselectivity [6]. The maintenance of consistent temperature throughout the reaction proves critical for reproducible results.

For the esterification step, 4-dimethylaminopyridine catalysis offers significant advantages over traditional pyridine-only conditions [11] [10]. The enhanced nucleophilicity of 4-dimethylaminopyridine enables reaction at lower temperatures and shorter reaction times while maintaining high yields [16]. Typical catalyst loadings range from five to ten mole percent, with higher loadings providing faster reaction rates but potentially increased side product formation [11].

Optimization of the esterification conditions focuses on balancing reaction rate with selectivity [13]. Higher concentrations of acetic anhydride increase reaction rates but may lead to over-acetylation if multiple hydroxyl groups are present [9]. The use of controlled addition of acetic anhydride or the employment of less reactive acetylating agents can help address this concern in complex substrates [15].

Purification Techniques and Crystallization Methods

The purification of trestolone acetate requires sophisticated separation techniques to achieve the high purity standards necessary for pharmaceutical applications. Multiple purification methods are typically employed in sequence to remove reaction byproducts, unreacted starting materials, and trace impurities.

Table 3: Purification Techniques and Crystallization Methods

| Technique | Solvent System | Typical Yield Recovery (%) | Purity Achieved (%) | Application | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Recrystallization | Methanol/Water | 85-95 | 95-98 | Final purification | Cost-effective, scalable | Limited resolution |

| Column Chromatography | Hexane/EtOAc gradients | 75-90 | 98-99 | Intermediate purification | Versatile separation | Solvent consumption |

| HPLC Purification | Acetonitrile/Water | 90-98 | >99 | Analytical/final purification | High resolution | Equipment intensive |

| Extraction/Partitioning | Heptane/Water | 80-90 | 90-95 | Workup procedures | Simple workup | Multiple steps needed |

| Crystallization from Mixed Solvents | tert-Butyl methyl ether | 85-92 | 96-99 | Industrial crystallization | High purity crystals | Requires optimization |

Recrystallization represents the most commonly employed purification technique for trestolone acetate, offering an effective balance between cost and purification efficiency [19] [20]. The selection of appropriate solvent systems proves critical for successful recrystallization, with methanol-water mixtures providing excellent results for most steroid acetates [21]. The process typically involves dissolution of the crude product in hot methanol followed by controlled cooling and addition of water to induce crystallization [19].

The recrystallization process requires careful optimization of several parameters including solvent ratios, cooling rates, and seeding procedures [20]. Slow cooling generally provides higher quality crystals with improved purity, while rapid cooling may lead to co-crystallization of impurities [21]. The use of seed crystals can help control the crystallization process and improve reproducibility [19].

Column chromatography serves as an essential tool for intermediate purification steps, particularly for the separation of stereoisomers and closely related structural analogs [20]. Silica gel chromatography with hexane-ethyl acetate gradient elution systems provides effective separation of trestolone acetate from synthetic intermediates and byproducts [1]. The optimization of gradient profiles and flow rates enables efficient separation while minimizing solvent consumption [20].

Advanced purification techniques including high-performance liquid chromatography offer superior resolution for challenging separations [19]. Preparative HPLC systems can achieve purities exceeding ninety-nine percent, making them valuable for pharmaceutical-grade material preparation [22]. However, the higher cost and complexity of HPLC systems limit their use primarily to final purification steps or analytical applications [20].

Industrial crystallization processes employ specialized techniques including controlled addition of antisolvents and temperature cycling to achieve optimal crystal quality [19]. The use of mixed solvent systems such as tert-butyl methyl ether provides excellent crystal morphology and high recovery yields [1]. Process optimization studies focus on identifying conditions that maximize both yield and purity while minimizing processing time and solvent consumption [20].